molecular formula C12H13NO2 B13673495 Ethyl 2-(2-cyanophenyl)propanoate

Ethyl 2-(2-cyanophenyl)propanoate

Cat. No.: B13673495
M. Wt: 203.24 g/mol
InChI Key: KCMKOYWLLGBOII-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanophenyl)propanoate is a substituted propanoate ester featuring a 2-cyanophenyl group at the α-position of the ester. For instance, structurally similar compounds, such as ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate, are recognized as precursors for bioactive molecules like 2-propenoylamides and 2-propenoates . The 2-cyanophenyl substituent likely confers steric and electronic effects that influence reactivity and biological activity, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 2-(2-cyanophenyl)propanoate

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)9(2)11-7-5-4-6-10(11)8-13/h4-7,9H,3H2,1-2H3

InChI Key

KCMKOYWLLGBOII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-cyanophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve a high yield of the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-cyanophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Molecular Formula Substituents Key Applications References
Ethyl 2-(2-cyanophenyl)propanoate C₁₂H₁₃NO₂ 2-cyanophenyl, ethyl ester Pharmaceutical intermediate
Ethyl 2-(4-cyanophenyl)acetate C₁₁H₁₁NO₂ 4-cyanophenyl, acetate ester Synthetic intermediate
Methyl 2-(4-cyanophenyl)-2-methylpropanoate C₁₃H₁₃NO₂ 4-cyanophenyl, methyl branch Polymer chemistry
Fenoxaprop-ethyl C₁₈H₁₆ClNO₅ Phenoxy, chloro-substituted Herbicide (ACCase inhibitor)
Ethyl 3-(1-benzyl-4-piperidyl)propanoate C₁₇H₂₃NO₂ Piperidyl, benzyl group Neurological drug synthesis
Ethyl 2-[(phenylcarbonothioyl)thio]propanoate C₉H₁₄O₄S₃ Thioester groups RAFT polymerization agent

Key Observations:

Substituent Position Effects: The position of the cyano group (2- vs. 4-) significantly impacts steric hindrance and electronic properties.

Ester Chain Modifications: Replacement of the ethyl group with methyl (e.g., methyl 2-(4-cyanophenyl)-2-methylpropanoate) increases branching, which could enhance thermal stability in polymer applications .

Functional Group Diversity: Thioester-containing analogs (e.g., ethyl 2-[(phenylcarbonothioyl)thio]propanoate) exhibit distinct reactivity, enabling controlled radical polymerization processes , whereas phenoxy-substituted esters like fenoxaprop-ethyl are optimized for herbicidal activity .

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